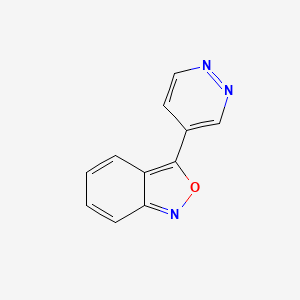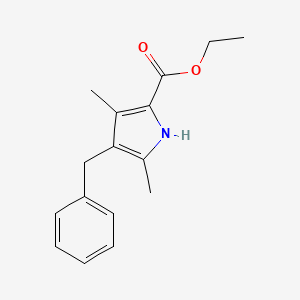
Ethyl 4-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,5-dimethylpyrrole with ethyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide. The reaction proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the carbonyl carbon of ethyl chloroacetate, forming the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 4-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
Ethyl 4-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of ethyl 4-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and ester functional groups. These interactions can modulate biological pathways, leading to the observed biological activities.
相似化合物的比较
Similar Compounds
- Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate
- Ethyl 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 2,4-Dimethyl-3-ethyl-1H-pyrrole
Uniqueness
Ethyl 4-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
131475-13-3 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
ethyl 4-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-4-19-16(18)15-11(2)14(12(3)17-15)10-13-8-6-5-7-9-13/h5-9,17H,4,10H2,1-3H3 |
InChI 键 |
VYBDDJYNGLITGX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
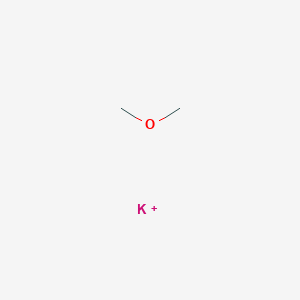
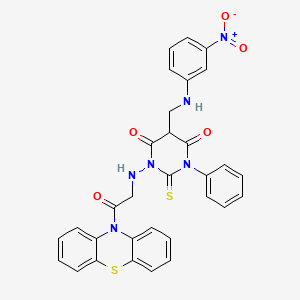
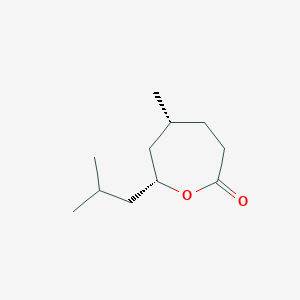
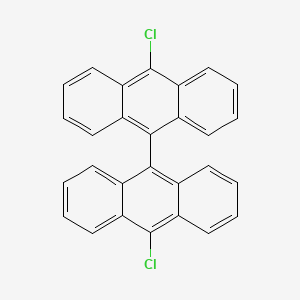
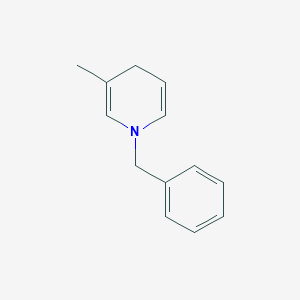
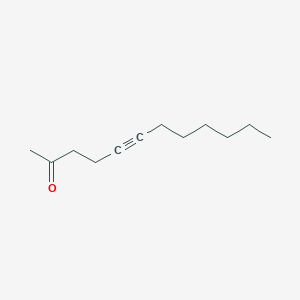
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
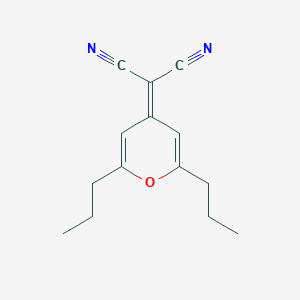
silane](/img/structure/B14265414.png)
![[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)](/img/structure/B14265417.png)
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
